molecular formula C8H13NO2 B1171159 Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 178241-05-9

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1171159
CAS No.: 178241-05-9
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Description

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. It is commonly used in the synthesis of complex organic molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted bicyclic structures.

Scientific Research Applications

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to other similar bicyclic compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and in the development of pharmaceuticals.

Biological Activity

Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10_{10}H15_{15}NO2_{2} and features a nitrogen atom within its bicyclic framework, which contributes to its unique chemical properties. The compound's rigid structure allows it to interact effectively with various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biological molecules, such as enzymes and receptors. This interaction can modulate enzyme activity and receptor functions, potentially leading to therapeutic effects in various conditions.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been studied for its role in modulating enzyme activities, particularly in pathways relevant to drug metabolism and pharmacodynamics.
  • Receptor Binding : It has been evaluated as a ligand for various receptors, demonstrating potential as a therapeutic agent in neuropharmacology.
  • Peptidomimetic Applications : The compound serves as a scaffold for developing peptidomimetics, which are important in drug design due to their ability to mimic peptide structures while enhancing stability and bioavailability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Methyl endo-7-azabicyclo[2.2.1]heptane-2-carboxylateSimilar bicyclic structureDifferent stereochemistry leads to variations in reactivity
7-Azabicyclo[3.3.0]octaneLarger bicyclic systemExhibits different ring strain and reactivity
7-Azabicyclo[4.3.0]nonaneMore complex bicyclic systemOffers different functionalization possibilities

This table highlights the distinct characteristics that set this compound apart from other compounds in its class.

Study on Binding Affinity

A study evaluated the binding affinities of various 7-azabicyclo[2.2.1]heptane derivatives at the dopamine transporter, revealing that these compounds exhibited Ki values ranging from 5 µM to 96 µM, significantly less potent than cocaine but providing insights into their potential as therapeutic agents targeting dopamine-related disorders .

Synthesis and Biological Evaluation

Research has demonstrated the synthesis of polyfunctionalized derivatives of this compound through innovative reaction methodologies such as intramolecular Ugi reactions . These derivatives have shown promise in further enhancing the biological activity of the parent compound.

Properties

IUPAC Name

methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQASNVBNVNCIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611232
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230486-65-3
Record name Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product formed in Example 72 was treated with an equal weight of 10% Pd-on-C and refluxed in 96% formic acid for 12 hours. The mixture was filtered, the filtrate was partitioned between 10% aqueous Na2 CO3 and methylene chloride, and the extract dried and evaporated, affording a 48% yield of the title compound. Major (endo) isomer: 1H NMR (CDCl3) δ 4.12 (t, 1H), 3.92 (t, 3H), 3.8 (s, 3H), 3.2 (m, 1H), 2.3 (br s, 1H), 2.2-1.55 (m, 6H).
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Synthesis routes and methods II

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